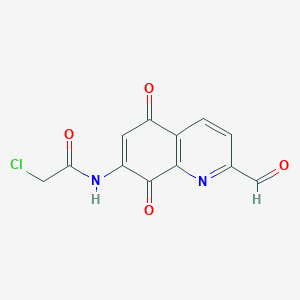
tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate
Übersicht
Beschreibung
tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a carbamoyl group, and a dihydropyridine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of tert-butyl acetoacetate, an amine, and a suitable aldehyde or ketone, followed by cyclization and carbamoylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of pyridine derivatives.
Reduction: Reduction reactions might convert the dihydropyridine ring to a more saturated form.
Substitution: Various substitution reactions can occur, particularly at the carbamoyl or tert-butyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while substitution could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, dihydropyridine derivatives are often studied for their potential pharmacological activities. This compound could be investigated for its effects on biological systems, including its potential as a drug candidate.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate would depend on its specific interactions with molecular targets. In medicinal chemistry, dihydropyridines are known to interact with calcium channels, affecting cellular processes. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar pharmacological properties.
Uniqueness
tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups, which can impart distinct chemical and biological properties compared to other dihydropyridines.
Eigenschaften
Molekularformel |
C11H18N2O3 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
tert-butyl 4-carbamoyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h4H,5-7H2,1-3H3,(H2,12,14) |
InChI-Schlüssel |
KGYJTZQTWRFLED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine](/img/structure/B8413345.png)

![5-fluoro-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8413353.png)


![6-Chloro-2-[(4-chloro-2-pyridyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B8413369.png)

![6'-Nitrospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B8413372.png)

![4-{Cyclopropyl-[6-(4-methanesulfonyl-phenyl)-pyridine-3-carbonyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8413383.png)
![4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]benzamide](/img/structure/B8413397.png)
![2-[(3-Bromophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8413403.png)
![N-[2-(Diethylamino)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetamide](/img/structure/B8413407.png)

